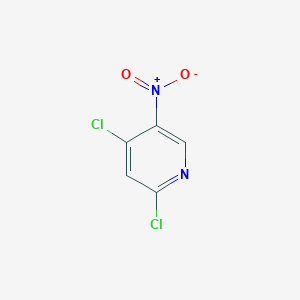

2,4-Dichloro-5-nitropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O2/c6-3-1-5(7)8-2-4(3)9(10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVJQUMDJUUBBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70483644 | |

| Record name | 2,4-dichloro-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4487-56-3 | |

| Record name | 2,4-dichloro-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichloro-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,4-Dichloro-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-5-nitropyridine is a halogenated and nitro-substituted pyridine (B92270) derivative that serves as a versatile building block in organic synthesis. Its chemical reactivity, characterized by the presence of two displaceable chlorine atoms and an electron-withdrawing nitro group, makes it a valuable precursor for the synthesis of a wide range of more complex heterocyclic compounds. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a discussion of its reactivity. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel chemical entities.

Physicochemical Properties

This compound is a pale yellow to light orange crystalline solid at room temperature.[1] It is soluble in many common organic solvents, including alcohol-based solvents, but exhibits poor solubility in non-polar solvents like petroleum ether.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₂Cl₂N₂O₂ | [2] |

| Molecular Weight | 192.99 g/mol | [3] |

| Appearance | Pale yellow to light orange/green powder/solid | [1] |

| Melting Point | 42.0 - 46.0 °C | [4] |

| Boiling Point (Predicted) | 282.3 ± 35.0 °C | [4] |

| Density (Predicted) | 1.629 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | -2.49 ± 0.10 | [1] |

| CAS Number | 4487-56-3 | [2] |

Spectroscopic Data

Table 2: Spectroscopic Data of this compound

| Technique | Data | Reference(s) |

| ¹H NMR | Spectral data available, but specific shifts not detailed in provided search results. | [5][6] |

| ¹³C NMR | Spectral data available, but specific shifts not detailed in provided search results. | [5] |

| Mass Spectrometry (ES+) | m/z 194 [M+H]⁺ | [1] |

| IR Spectroscopy | Spectral data available, but specific absorption bands not detailed in provided search results. | [5] |

Reactivity and Chemical Transformations

The chemical behavior of this compound is dominated by the electrophilic nature of the pyridine ring, which is enhanced by the presence of two chlorine atoms and a strongly electron-withdrawing nitro group. This electronic arrangement makes the compound highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.

The chlorine atoms at the C2 and C4 positions are both potential sites for nucleophilic attack. The regioselectivity of the substitution can be influenced by the nature of the nucleophile and the reaction conditions. The nitro group at the C5 position further activates the ring towards nucleophilic attack.[1]

A common transformation is the displacement of one or both chlorine atoms by various nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups. This reactivity is fundamental to its application as an intermediate in the synthesis of pharmaceuticals, including stearoyl-CoA desaturase (SCD) inhibitors and Rho-Kinase inhibitors.[1]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the chlorination of 2-hydroxy-4-chloro-5-nitropyridine using phosphorus oxychloride (POCl₃).[5]

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, suspend 2-hydroxy-4-chloro-5-nitropyridine (1.0 eq) in toluene.

-

Reagent Addition: Add phosphorus oxychloride (POCl₃, ~3.0 eq) dropwise to the suspension.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS).

-

Work-up: After completion, cool the reaction mixture and carefully quench by pouring it into ice water.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (B1210297).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Caption: Synthetic workflow for this compound.

Nucleophilic Aromatic Substitution with an Amine

The following protocol describes a representative SNAr reaction of this compound with cyclopentylamine (B150401).[2]

Experimental Protocol:

-

Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous acetonitrile (B52724) in a round-bottom flask under an inert atmosphere.

-

Nucleophile Addition: In a separate flask, prepare a solution of cyclopentylamine (1.0 eq) and triethylamine (B128534) (2.0 eq) in anhydrous acetonitrile.

-

Reaction: Slowly add the amine solution to the solution of this compound at room temperature. Stir the reaction mixture and monitor its progress by TLC.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Extraction: Redissolve the residue in ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Caption: Workflow for a typical nucleophilic substitution reaction.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its utility stems from the presence of two reactive chloro-substituents and an activating nitro group on the pyridine core. This guide has provided a detailed overview of its chemical properties, spectroscopic data, and key synthetic transformations. The experimental protocols and reaction workflows presented herein are intended to aid researchers in the effective utilization of this compound for the synthesis of novel and complex molecules, particularly in the context of drug discovery and development.

References

- 1. This compound | 4487-56-3 [chemicalbook.com]

- 2. This compound | C5H2Cl2N2O2 | CID 12275765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | 4487-56-3 [sigmaaldrich.com]

- 5. This compound(4487-56-3) 1H NMR spectrum [chemicalbook.com]

- 6. 2-Chloro-5-nitropyridine [webbook.nist.gov]

In-Depth Technical Guide: 2,4-Dichloro-5-nitropyridine (CAS No. 4487-56-3)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical compound 2,4-Dichloro-5-nitropyridine (CAS No. 4487-56-3), a key intermediate in the synthesis of various biologically active molecules. This document details its chemical and physical properties, provides illustrative synthetic pathways for its utilization, and discusses the biological significance of the downstream products, particularly as inhibitors of Stearoyl-CoA Desaturase (SCD) and Rho-Kinase. Detailed experimental protocols for common synthetic transformations and visualizations of relevant signaling pathways are included to support researchers in their drug discovery and development endeavors.

Compound Identification and Properties

This compound is a substituted pyridine (B92270) ring with two chlorine atoms and a nitro group.[1] This substitution pattern renders the molecule highly reactive and a versatile building block in organic synthesis.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4487-56-3 | [1][2][3][4][5] |

| Molecular Formula | C₅H₂Cl₂N₂O₂ | [2][4][5] |

| Molecular Weight | 192.99 g/mol | [2][4][5] |

| Appearance | Light yellow to yellow or light brown solid/needles | [3][5] |

| Melting Point | 42.0 to 46.0 °C | [2][3] |

| Boiling Point | 282.3 ± 35.0 °C at 760 mmHg | [2][3] |

| Density | 1.6 ± 0.1 g/cm³ | [2] |

| Solubility | Soluble in organic solvents such as methanol (B129727) and ethanol. | [1] |

| Storage Conditions | Store at 2-8°C in a dry, dark place. | [2][5] |

Synthetic Applications

This compound is a valuable intermediate primarily used in the synthesis of pharmaceuticals and agrochemicals.[1][5] Its reactivity is centered around the two chlorine atoms, which can be selectively displaced through nucleophilic aromatic substitution (SₙAr) reactions, and the nitro group, which can be reduced to an amino group for further functionalization.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nitro group activates the pyridine ring, making the chlorine atoms susceptible to nucleophilic attack.[1] This allows for the introduction of various functional groups, particularly amines, to build more complex molecular scaffolds.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with Amines

This protocol describes a general method for the reaction of this compound with a primary or secondary amine.

-

Materials:

-

This compound

-

Amine (primary or secondary)

-

Triethylamine (B128534) (or another suitable base)

-

Anhydrous acetonitrile (B52724) (or other suitable solvent)

-

Ethyl acetate (B1210297)

-

Water

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous acetonitrile to a concentration of approximately 0.5-1.0 M in a round-bottom flask equipped with a magnetic stirrer.

-

In a separate flask, prepare a solution of the desired amine (1.0-1.2 eq) and triethylamine (2.0 eq) in anhydrous acetonitrile.

-

Slowly add the amine solution to the solution of this compound at room temperature.

-

Stir the reaction mixture at room temperature for 10 minutes to several hours, monitoring the progress by Thin Layer Chromatography (TLC).[1]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.[1]

-

Partition the residue between ethyl acetate and water.[1]

-

Separate the organic layer, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.[1]

-

Concentrate the filtrate under reduced pressure to obtain the crude product.[1]

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired substituted product.[1]

-

Logical Workflow for Nucleophilic Aromatic Substitution

Caption: General workflow for the synthesis of substituted pyridines via nucleophilic aromatic substitution.

Suzuki-Miyaura Cross-Coupling

The chlorine atoms on the pyridine ring can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This allows for the introduction of aryl or heteroaryl substituents.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of a substituted chloropyridine with a boronic acid.

-

Materials:

-

Substituted chloropyridine (derived from this compound)

-

Aryl or heteroaryl boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane (B91453)/water or toluene)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

To a flame-dried Schlenk flask, add the substituted chloropyridine (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (e.g., 3-5 mol%), and the base (2.0-3.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 80-110 °C and stir for several hours, monitoring the progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired coupled product.

-

Biological Significance and Therapeutic Targets

Derivatives of this compound are precursors to potent and selective inhibitors of key enzymes implicated in various diseases, most notably Stearoyl-CoA Desaturase (SCD) and Rho-Kinase.

Stearoyl-CoA Desaturase (SCD) Inhibition

Table 2: Representative Potencies of SCD Inhibitors

| Compound Class | Target | IC₅₀ (nM) | Reference(s) |

| Thiazolylimidazolidinone | Mouse SCD1 | 45 | [7] |

| Thiazolylimidazolidinone | Human SCD1 (HepG2 cells) | 524 | [7] |

| Pyridine-based | Human SCD1 | 1 | [7] |

| Pyridine-based | Rat/Mouse SCD1 | 3 | [7] |

| Thienopyrimidinone | Delta-5 Desaturase | 1.9 (HepG2), 2.1 (RLN-10) |

Caption: Simplified Rho-Kinase (ROCK) signaling pathway leading to cellular contraction.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. [2]Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of contact, wash the affected area thoroughly with water.

Conclusion

This compound (CAS No. 4487-56-3) is a highly valuable and versatile chemical intermediate for the synthesis of a wide range of biologically active compounds. Its utility in the construction of potent SCD and Rho-Kinase inhibitors highlights its importance in modern drug discovery. This technical guide provides essential information for researchers to safely handle and effectively utilize this compound in their synthetic and medicinal chemistry programs. Further exploration of its reactivity and the biological activities of its derivatives is warranted to unlock its full potential in the development of novel therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors [ouci.dntb.gov.ua]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Structure-Based Design and Synthesis of New Estrane–Pyridine Derivatives as Cytochrome P450 (CYP) 1B1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 2,4-Dichloro-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-5-nitropyridine is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical products.[1] Its unique molecular structure, featuring a pyridine (B92270) ring substituted with two chlorine atoms and a nitro group, imparts specific reactivity that is leveraged in the development of novel active compounds.[2][3] This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, with a focus on its physical state and appearance.

Physical State and Appearance

At ambient temperature and pressure, this compound exists as a solid.[1][2][3] Its appearance is most commonly described as a crystalline solid, which can range in color from a pale or light yellow to light brown.[1][2][3][4] Some sources also characterize its appearance as light yellow needles or a powder that can vary in color from light orange to yellow to green.[2][4][5]

Physicochemical Properties

A summary of the key physicochemical data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₅H₂Cl₂N₂O₂[1][6][7] |

| Molecular Weight | 192.99 g/mol [1][6][7] |

| Melting Point | 42.0 to 46.0 °C[4][5] |

| Boiling Point | 282.3 °C at 760 mmHg[4] |

| Density | 1.6 ± 0.1 g/cm³[4] |

| Solubility | Soluble in alcohol-based organic solvents; poorly soluble in low-polarity organic solvents such as petroleum ether.[2][3] |

Logical Relationship of Physical State

The physical state of this compound under varying conditions can be understood through the logical progression of its phase transitions.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 4487-56-3: this compound | CymitQuimica [cymitquimica.com]

- 3. Page loading... [wap.guidechem.com]

- 4. echemi.com [echemi.com]

- 5. This compound 4487-56-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 6. This compound | C5H2Cl2N2O2 | CID 12275765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

An In-depth Technical Guide to the Solubility Profile of 2,4-Dichloro-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 2,4-Dichloro-5-nitropyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on presenting the available qualitative solubility information, alongside detailed, generalized experimental protocols for determining the solubility of such compounds. This guide aims to equip researchers with the necessary information and methodologies to effectively utilize this compound in their work.

Qualitative Solubility Profile

This compound is a pale yellow solid at room temperature.[1] Its solubility is influenced by the presence of two chlorine atoms and a nitro group, which impart a polar character to the molecule. General observations from various sources indicate the following solubility characteristics:

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Specific Solvent | Solubility Description |

| Alcohols | Methanol | Soluble[2][3][4][5] |

| Ethanol | Soluble in alcohol-based organic solvents[1][6] | |

| Halogenated Solvents | Chloroform | Slightly Soluble[6] |

| Non-polar Solvents | Petroleum Ether | Poor solubility[1][6] |

It is important to note that "soluble" and "slightly soluble" are qualitative terms and the actual solubility can vary with temperature and the purity of both the solute and the solvent. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established methods can be employed. These protocols are generalized and should be adapted based on the specific laboratory equipment and safety guidelines.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solid.

Objective: To determine the mass of this compound that dissolves in a given volume of a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvent(s)

-

Analytical balance

-

Constant temperature bath (e.g., water bath)

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.45 µm)

-

Pre-weighed evaporation dishes or vials

-

Oven or rotary evaporator

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed flask. The presence of undissolved solid is crucial to ensure saturation.

-

Place the flask in a constant temperature bath and agitate (e.g., using a magnetic stirrer) for a sufficient period to reach equilibrium. This may take several hours.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a precise volume of the supernatant (the clear solution above the solid) using a pre-heated or pre-cooled pipette to maintain the experimental temperature.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed evaporation dish. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the evaporation dish containing the filtered saturated solution.

-

Carefully evaporate the solvent. This can be achieved by placing the dish in an oven at a temperature below the boiling point of the solvent and the melting point of the solute, or by using a rotary evaporator for more volatile solvents.

-

Once the solvent is completely removed, cool the dish in a desiccator to prevent moisture absorption and then weigh it again.

-

-

Calculation:

-

The mass of the dissolved this compound is the final weight of the dish and solid minus the initial weight of the empty dish.

-

The solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

UV-Visible Spectrophotometry Method

This method is suitable for compounds that absorb ultraviolet or visible light and offers a high-throughput alternative to the gravimetric method, especially when screening multiple solvents.

Objective: To determine the concentration of this compound in a saturated solution using its absorbance characteristics.

Materials:

-

UV-Visible Spectrophotometer

-

Quartz cuvettes

-

This compound

-

Selected solvent(s)

-

Volumetric flasks and pipettes for dilutions

Procedure:

-

Preparation of a Standard Stock Solution:

-

Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

-

-

Generation of a Calibration Curve:

-

Perform a series of dilutions of the stock solution to create several standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound. The solvent should be used as the blank.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and adhere to the Beer-Lambert law.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (Section 2.1, step 1).

-

Filter the saturated solution to remove any undissolved solid.

-

Carefully dilute a known volume of the clear filtrate with the solvent to an extent that the absorbance falls within the linear range of the calibration curve.

-

-

Calculation:

-

Measure the absorbance of the diluted solution at λmax.

-

Use the equation of the line from the calibration curve (y = mx + c) to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for a nucleophilic substitution reaction using this compound, based on a described synthetic procedure.[1]

Caption: Workflow for a nucleophilic substitution reaction.

Conclusion

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,4-Dichloro-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for 2,4-dichloro-5-nitropyridine. Due to the limited public availability of experimental spectra, this document presents predicted ¹H and ¹³C NMR data based on established spectroscopic principles and data from analogous compounds. It also includes a detailed, generalized experimental protocol for the acquisition of such data and logical workflows represented through Graphviz diagrams.

Chemical Structure and Predicted NMR Data

This compound is a substituted pyridine (B92270) with the chemical formula C₅H₂Cl₂N₂O₂. The positions of the substituents on the pyridine ring significantly influence the chemical shifts of the remaining protons and carbons. The structure is as follows:

The Reactivity of 2,4-Dichloro-5-nitropyridine: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, 2,4-dichloro-5-nitropyridine is a pivotal building block in the synthesis of complex molecules, particularly in the realms of pharmaceuticals and agrochemicals. Its inherent reactivity, governed by the interplay of its substituents on the pyridine (B92270) ring, makes it a versatile intermediate. This guide provides an in-depth analysis of its chemical behavior, focusing on its propensity for nucleophilic aromatic substitution (SNAr) reactions, regioselectivity, and practical applications in synthetic workflows.

Core Reactivity: An Electron-Deficient Aromatic System

This compound is a pale yellow solid at room temperature.[1] Its chemical reactivity is primarily dictated by the electron-deficient nature of the pyridine ring, which is further amplified by the presence of a strong electron-withdrawing nitro group at the 5-position and two chlorine atoms at the 2- and 4-positions.[1] This electronic arrangement renders the carbon atoms attached to the chlorine atoms highly electrophilic and susceptible to attack by nucleophiles.[1]

The nitro group plays a crucial role in activating the ring towards nucleophilic attack. It can delocalize the negative charge of the Meisenheimer intermediate formed during the SNAr reaction, thereby stabilizing the transition state and facilitating the substitution. The chlorine atoms, being good leaving groups, are readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiols.[1]

Nucleophilic Aromatic Substitution (SNAr) Reactions

The cornerstone of this compound's utility lies in its SNAr reactions. This class of reactions allows for the introduction of diverse functional groups onto the pyridine scaffold, paving the way for the synthesis of a wide array of complex molecules.

Reaction with Amines

The reaction of this compound with amines is a common and well-utilized transformation. It typically proceeds under mild conditions and can exhibit a high degree of regioselectivity. The choice of amine, solvent, and reaction temperature can influence the outcome of the reaction, particularly the position of substitution.

Table 1: Representative SNAr Reactions of Dichloronitropyridines and Dichloropyrimidines with Amine Nucleophiles

| Electrophile | Nucleophile | Conditions | Product(s) | Yield (%) | Reference |

| 2,5-Dichloro-3-nitropyridine | Hydrazine (B178648) hydrate (B1144303) | Methanol (B129727), 60°C, 2 h | 5-Chloro-2-hydrazino-3-nitropyridine | 82 | [2] |

| 2,4-Dichloro-5-nitropyrimidine | Diethylamine | CH2Cl2, rt, 1 h | 4-(Diethylamino)-2-chloro-5-nitropyrimidine & 2-(Diethylamino)-4-chloro-5-nitropyrimidine | Mixture | [3][4] |

| 2,4-Dichloro-5-nitropyrimidine | Triethylamine (B128534) | CH2Cl2, rt, 1 h | 2-(Diethylamino)-4-chloro-5-nitropyrimidine | Moderate to Excellent | [3][4] |

| 4-Chloro-3,5-dinitrobenzotrifluoride | Substituted Anilines | Methanol, rt, 30-45 min | N-(2,6-Dinitro-4-trifluoromethylphenyl)anilines | Not specified | [5] |

Note: Data for closely related dichloronitrogen heterocycles are included to illustrate typical reaction conditions and outcomes due to the limited availability of comprehensive quantitative data for this compound itself.

Regioselectivity in Amination Reactions

A critical aspect of the reactivity of this compound is the regioselectivity of nucleophilic substitution. The two chlorine atoms at the C2 and C4 positions are not equivalent, and the preferred site of attack by a nucleophile is influenced by both electronic and steric factors.

Generally, in SNAr reactions of 2,4-dichloropyrimidines bearing an electron-withdrawing group at the 5-position, substitution at the C4 position is favored.[3][4][6] However, the use of tertiary amine nucleophiles can lead to excellent selectivity for the C2 position.[3][4] This change in regioselectivity is a powerful tool for synthetic chemists, allowing for the targeted synthesis of specific isomers.

The underlying principles of this regioselectivity can be understood by considering the stability of the Meisenheimer intermediates. The electron-withdrawing nitro group can stabilize the negative charge that develops during the formation of the intermediate. The relative stability of the intermediates for attack at C2 versus C4 will dictate the kinetically favored product.

Reaction with Other Nucleophiles

Experimental Protocols

The following are generalized experimental protocols for nucleophilic aromatic substitution reactions on activated chloropyridines, which can be adapted for this compound.

General Procedure for Reaction with a Primary Amine

-

Dissolution: Dissolve this compound (1.0 mmol) in a suitable solvent such as anhydrous acetonitrile (B52724) (5-10 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Reagents: To the stirred solution, add the primary amine (1.0-1.2 mmol) and a non-nucleophilic base such as triethylamine (2.0 mmol) or diisopropylethylamine (DIPEA). The base is added to neutralize the HCl generated during the reaction.

-

Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-80 °C) while monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired substituted nitropyridine.

General Procedure for Reaction with Hydrazine

-

Dissolution: Dissolve the dichloronitropyridine (1.0 mmol) in a suitable solvent like methanol or ethanol (B145695) in a round-bottom flask.

-

Addition of Hydrazine: Add hydrazine hydrate (typically in excess, e.g., 3-5 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to a specified temperature (e.g., 60 °C) and stir for a designated period (e.g., 2 hours).

-

Isolation: Upon completion, cool the reaction mixture. The product may precipitate from the solution and can be collected by filtration. Wash the solid with a cold solvent and dry under vacuum.

Application in the Synthesis of Kinase Inhibitors

The substituted nitropyridine core derived from this compound is a common feature in many kinase inhibitors, which are a critical class of drugs for the treatment of cancer and other diseases.[7] The following workflow illustrates a generalized synthetic route to a kinase inhibitor intermediate, starting from this compound.

This workflow highlights the strategic use of sequential SNAr reactions to build molecular complexity. The regioselectivity of the first substitution is crucial for ensuring the correct final product. The nitro group, after serving its role as an activating group, is often reduced to an amine, which can be a key pharmacophoric feature or a handle for further functionalization.

Conclusion

This compound is a highly reactive and versatile intermediate in organic synthesis. Its utility is primarily derived from the facile displacement of its chlorine atoms via nucleophilic aromatic substitution reactions. By carefully selecting nucleophiles and controlling reaction conditions, chemists can achieve a high degree of regioselectivity, enabling the efficient synthesis of complex and biologically active molecules, including a new generation of kinase inhibitors. A deeper understanding of its reactivity profile is essential for researchers aiming to leverage this powerful building block in their synthetic endeavors.

References

- 1. Page loading... [guidechem.com]

- 2. (5-Chloro-3-nitro-pyridin-2-yl)-hydrazine synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

2,4-Dichloro-5-nitropyridine: A Versatile Reagent for Biochemical Research and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-5-nitropyridine is a highly reactive pyridine (B92270) derivative that has emerged as a crucial building block in the synthesis of a diverse range of biologically active molecules. Its utility is primarily centered on its role as a versatile electrophile in nucleophilic aromatic substitution (SNAr) reactions. The presence of two chlorine atoms at positions 2 and 4, activated by the strong electron-withdrawing nitro group at position 5, renders the pyridine ring susceptible to attack by various nucleophiles. This reactivity profile has been extensively exploited in medicinal chemistry for the development of potent and selective inhibitors of key biological targets, particularly protein kinases and stearoyl-CoA desaturase (SCD), which are implicated in numerous diseases, including cancer and metabolic disorders. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound as a biochemical reagent, with a focus on its application in the synthesis of kinase inhibitors.

Physicochemical Properties and Reactivity

This compound is a pale yellow solid with the molecular formula C₅H₂Cl₂N₂O₂ and a molecular weight of 192.99 g/mol . It is generally soluble in common organic solvents such as acetonitrile (B52724), tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) (DCM).

The key to its utility lies in its chemical reactivity. The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the presence of the strongly electron-withdrawing nitro group. This electronic characteristic, combined with the presence of two good leaving groups (chloride ions), makes the C2 and C4 positions highly susceptible to nucleophilic attack.

The regioselectivity of the nucleophilic substitution is a critical aspect of its chemistry. Generally, the C4 position is more reactive towards nucleophilic attack than the C2 position. This preference is attributed to the greater ability of the para-nitro group to stabilize the negative charge in the Meisenheimer intermediate formed during the SNAr reaction at the C4 position. However, the reaction conditions, including the nature of the nucleophile, solvent, and temperature, can influence the regioselectivity, sometimes allowing for selective substitution at the C2 position.

Synthesis of this compound

A common synthetic route to this compound involves the nitration of 2,4-dichloropyridine. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid.

Applications in Biochemical Research

The primary application of this compound in biochemical research is as a scaffold for the synthesis of small molecule inhibitors of enzymes, particularly protein kinases. Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, making them attractive targets for therapeutic intervention. The ability to readily introduce diverse functionalities at the C2 and C4 positions of the pyridine ring through nucleophilic substitution allows for the generation of large libraries of compounds for screening and lead optimization.

Kinase Inhibitor Synthesis

This compound has been utilized as a key intermediate in the synthesis of inhibitors for a variety of kinases, including:

-

FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a prime therapeutic target.

-

Aurora Kinases: These are serine/threonine kinases that play essential roles in mitosis, and their overexpression is linked to various cancers.

-

Src Family Kinases: These non-receptor tyrosine kinases are involved in a wide range of cellular processes, including cell growth, proliferation, and survival.

-

Abl Kinase: The aberrant fusion protein BCR-Abl is the causative agent of chronic myeloid leukemia (CML).

The general strategy involves the sequential displacement of the two chlorine atoms with different nucleophiles, allowing for the construction of molecules with the desired pharmacophoric features to bind to the ATP-binding site of the target kinase.

Stearoyl-CoA Desaturase (SCD) Inhibitors

This compound is also a valuable precursor for the synthesis of SCD inhibitors. SCD is a key enzyme in the biosynthesis of monounsaturated fatty acids, and its inhibition has shown therapeutic potential in the treatment of metabolic diseases such as obesity, diabetes, and non-alcoholic fatty liver disease.

Quantitative Data

The following tables summarize key quantitative data related to the application of this compound in the synthesis of bioactive compounds.

Table 1: Representative Yields for Nucleophilic Aromatic Substitution on Dichloronitropyridine Scaffolds

| Nucleophile | Position of Substitution | Solvent | Temperature (°C) | Yield (%) |

| Aniline | C4 | Acetonitrile | 80 | 85-95 |

| Piperazine | C4 | Isopropanol (B130326) | Reflux | 90-98 |

| Morpholine | C4 | THF | 60 | 88-96 |

| Benzylamine | C2 (with C4 blocked) | DMF | 100 | 75-85 |

| Sodium Methoxide | C4 | Methanol | RT | >95 |

Note: Yields are representative and can vary based on specific substrates and reaction conditions.

Table 2: Inhibitory Activity (IC50) of Kinase Inhibitors Derived from Pyridine Scaffolds

| Kinase Target | Inhibitor Scaffold | IC50 (nM) | Reference Compound(s) |

| FLT3 | Pyrimidine-based | 13.9 | Quizartinib |

| Aurora A | Imidazo[4,5-b]pyridine | 7.5 | Alisertib (MLN8237) |

| Aurora B | Imidazo[4,5-b]pyridine | 48 | Alisertib (MLN8237) |

| Src | Thiazole-carboxamide | <1 | Dasatinib |

| Abl | Thiazole-carboxamide | <1 | Dasatinib |

| c-Met | Pyrazolo[3,4-b]pyridine | 4.27 | Crizotinib |

| PIM-1 | Pyridine-oxadiazole | 14.3 | Staurosporine |

| CDK2 | Pyridine-based | 240 | Roscovitine |

IC50 values are indicative of the potency of inhibitors and highlight the effectiveness of scaffolds that can be synthesized using this compound as a starting material. The reference compounds are established inhibitors for the respective kinases.

Experimental Protocols

General Protocol for Regioselective Nucleophilic Substitution at C4

This protocol describes a general method for the selective substitution of the chlorine atom at the C4 position of this compound with an amine nucleophile.

Materials:

-

This compound

-

Amine nucleophile (e.g., piperazine)

-

Diisopropylethylamine (DIPEA) or other suitable base

-

Anhydrous acetonitrile or isopropanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Thin-layer chromatography (TLC) plate and developing chamber

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexanes for elution

Procedure:

-

To a solution of this compound (1.0 equiv) in anhydrous acetonitrile or isopropanol in a round-bottom flask is added the amine nucleophile (1.1 equiv).

-

Diisopropylethylamine (1.5 equiv) is then added to the reaction mixture.

-

The reaction mixture is stirred at room temperature or heated to reflux, and the progress of the reaction is monitored by TLC.

-

Upon completion of the reaction (disappearance of the starting material), the solvent is removed under reduced pressure.

-

The residue is redissolved in ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 4-amino-2-chloro-5-nitropyridine derivative.

Detailed Protocol for the Synthesis of a FLT3 Kinase Inhibitor Intermediate

This protocol outlines the synthesis of a key intermediate for a FMS-like Tyrosine Kinase 3 (FLT3) inhibitor, adapted from the synthesis of pyrimidine-based FLT3 inhibitors. This procedure demonstrates the sequential nucleophilic substitution on a dichlorinated heteroaromatic system.

Synthesis of ethyl 2-(4-((6-chloro-5-nitropyridin-4-yl)amino)phenyl)acetate

Materials:

-

4,6-Dichloropyrimidine (B16783) (can be conceptually replaced with this compound for a similar reaction)

-

Palladium acetate (Pd(OAc)₂)

-

Xantphos

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous 1,4-dioxane (B91453)

-

Schlenk flask or similar reaction vessel for inert atmosphere reactions

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

To a Schlenk flask under an inert atmosphere (argon or nitrogen) is added 4,6-dichloropyrimidine (1.0 equiv), ethyl 2-(4-aminophenyl)acetate (1.1 equiv), palladium acetate (0.05 equiv), Xantphos (0.1 equiv), and cesium carbonate (2.0 equiv).

-

Anhydrous 1,4-dioxane is added, and the reaction mixture is degassed and backfilled with the inert gas three times.

-

The reaction mixture is heated to 100 °C and stirred for 12-24 hours, with the reaction progress monitored by TLC or LC-MS.

-

After completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite.

-

The filtrate is concentrated under reduced pressure.

-

The crude residue is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Simplified FLT3 signaling pathway and the point of inhibition.

Experimental Workflow Diagram

Caption: General workflow for the synthesis of a kinase inhibitor.

Conclusion

This compound is a valuable and versatile reagent in the field of biochemical research and drug discovery. Its well-defined reactivity and the ability to undergo regioselective nucleophilic aromatic substitutions make it an ideal starting material for the synthesis of diverse compound libraries. The successful application of this scaffold in the development of potent kinase and SCD inhibitors underscores its importance in medicinal chemistry. The protocols and data presented in this guide are intended to provide researchers with a solid foundation for the utilization of this compound in their own research endeavors, facilitating the discovery of novel therapeutic agents.

An In-Depth Technical Guide to the Electrophilic Nature and Reactivity of the Pyridine Ring in 2,4-Dichloro-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic character of the pyridine (B92270) ring in 2,4-dichloro-5-nitropyridine. Contrary to what the term "electrophilic nature" might suggest, this molecule is a potent electrophile, highly susceptible to nucleophilic attack. This reactivity is a consequence of the synergistic electron-withdrawing effects of the pyridine ring nitrogen, two chloro substituents, and a nitro group. This document details the underlying principles of its reactivity, provides quantitative data on its synthetic transformations, outlines detailed experimental protocols for nucleophilic aromatic substitution (SNAr) reactions, and explores its application in the development of targeted therapeutics, particularly kinase inhibitors.

Introduction: The Electron-Deficient Pyridine Core

The pyridine ring, an isoelectronic analogue of benzene, possesses an inherent electron-deficient character due to the greater electronegativity of the nitrogen atom compared to carbon. This nitrogen atom inductively withdraws electron density from the ring, making the carbon atoms, particularly at the C2, C4, and C6 positions, electrophilic.

In the case of this compound, this inherent electrophilicity is dramatically amplified. The molecule is decorated with three powerful electron-withdrawing moieties:

-

Two Chloro Groups: These halogen atoms exert a strong -I (negative inductive) effect, further depleting the pyridine ring of electron density.

-

A Nitro Group: The nitro group is one of the strongest electron-withdrawing groups, operating through both a -I effect and a powerful -M (negative mesomeric or resonance) effect. It effectively delocalizes the ring's π-electrons, creating significant partial positive charges on the carbon atoms.

This confluence of electron-withdrawing features renders the pyridine ring in this compound exceptionally electrophilic and, therefore, highly reactive towards nucleophiles. Electrophilic aromatic substitution, a reaction characteristic of electron-rich aromatic systems, is highly disfavored. Instead, the dominant reaction pathway is nucleophilic aromatic substitution (SNAr), where the chloro atoms act as excellent leaving groups.

Reactivity and Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

The high degree of electron deficiency in this compound makes it an ideal substrate for SNAr reactions. The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.

The regioselectivity of nucleophilic attack is a critical consideration. Both the C2 and C4 positions are activated towards nucleophilic attack. The precise position of substitution can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature. Generally, the C4 position is more susceptible to attack by many nucleophiles due to a combination of electronic and steric factors. However, substitution at the C2 position is also readily achieved, and in some cases, disubstitution can occur.

Data Presentation: Quantitative Analysis of SNAr Reactions

The following tables summarize quantitative data from various nucleophilic aromatic substitution reactions performed on this compound.

| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |

| Cyclopentylamine | Triethylamine (B128534), Acetonitrile (B52724), Room Temperature, 10 min | 2-Chloro-4-(cyclopentylamino)-5-nitropyridine | Not specified | [1] |

| N-Phenylpiperazine | Not specified | 2-Chloro-5-nitro-4-(4-phenylpiperazin-1-yl)pyridine | Not specified | [2] |

| 4-Aminophenol | Not specified | 2-Chloro-5-nitro-4-(4-hydroxyphenylamino)pyridine | Not specified | [2] |

| Various Amines | K₂CO₃ or Cs₂CO₃, DMF or DMSO, 80-120 °C | 2-Amino-4-chloro-5-nitropyridine derivatives | General protocol | [3] |

Note: Specific yield data for a wide range of nucleophiles on this compound is not extensively available in the public domain. The table reflects available information and general protocols.

Spectroscopic Data of this compound:

| Technique | Data | Reference |

| ¹H NMR | Available | [4] |

| ¹³C NMR | Expected aromatic region: ~110-160 ppm. Specific data not readily available. Quaternary carbons (C2, C4, C5) are expected to show weaker signals. | [5][6][7] |

| Mass Spec | m/z 194 [M+H]⁺ | [6] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the chlorination of 2-hydroxy-4-chloro-5-nitropyridine.

Materials:

-

2-Hydroxy-4-chloro-5-nitropyridine

-

Phosphorus oxychloride (POCl₃)

-

Toluene

-

Ethyl acetate (B1210297)

-

Hexane

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Saturated aqueous potassium carbonate (K₂CO₃)

-

Water

-

Brine

Procedure:

-

Suspend 2-hydroxy-4-chloro-5-nitropyridine (1.0 eq) in toluene.

-

Add phosphorus oxychloride (3.0 eq) dropwise over 10 minutes.

-

Heat the reaction mixture to reflux and maintain for 6 hours.

-

Cool the mixture to 60 °C and stir overnight.

-

Cool to room temperature and concentrate under reduced pressure to remove the solvent.

-

Carefully adjust the pH of the residue to alkaline with saturated aqueous potassium carbonate.

-

Extract the product with ethyl acetate.

-

Combine the organic phases and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

Purify by silica (B1680970) gel column chromatography (e.g., 50% ethyl acetate in hexane) to afford this compound (Typical yield: ~74%).[6]

General Protocol for Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general procedure for the reaction of this compound with an amine nucleophile.

Materials:

-

This compound

-

Amine nucleophile (e.g., cyclopentylamine, piperidine)

-

Triethylamine or Potassium Carbonate

-

Anhydrous acetonitrile or Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous acetonitrile or DMF in a round-bottom flask equipped with a magnetic stirrer.

-

Add the amine nucleophile (1.0-1.2 eq) to the solution.

-

Add a base such as triethylamine (2.0 eq) or potassium carbonate (2.0 eq).

-

Stir the reaction mixture at room temperature or heat to 80-120 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

If DMF was used, dilute with ethyl acetate and wash with water and brine to remove the solvent and inorganic salts.

-

If acetonitrile was used, concentrate the reaction mixture under vacuum.

-

Extract the residue with ethyl acetate and water.

-

Separate the organic layer, wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[1][3]

Applications in Drug Development: A Scaffold for Kinase Inhibitors

The unique reactivity of this compound makes it a valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Derivatives of this compound have been investigated as inhibitors of several kinases, including:

-

PIM-1 Kinase: A serine/threonine kinase involved in cell survival and proliferation. Its overexpression is linked to various cancers.

-

Tyrosine Kinase 2 (TYK2): A member of the Janus kinase (JAK) family, TYK2 is involved in cytokine signaling pathways that regulate immune and inflammatory responses.

The synthesis of these inhibitors often involves the selective substitution of the chloro groups on the this compound core with various amine-containing fragments to generate a library of compounds for screening.

Mandatory Visualizations

Signaling Pathways

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,4-Dichloro-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2,4-dichloro-5-nitropyridine, a key intermediate in the preparation of various pharmaceutical compounds, including potent and selective stearoyl-CoA desaturase (SCD) inhibitors and Rho-Kinase inhibitors with antihypertensive activity.[1] The protocol is based on the chlorination of 2-hydroxy-4-chloro-5-nitropyridine using phosphorus oxychloride.

Experimental Protocol

This protocol outlines the synthesis of this compound from 2-hydroxy-4-chloro-5-nitropyridine.

Materials:

-

2-hydroxy-4-chloro-5-nitropyridine

-

Phosphorus oxychloride (POCl₃)

-

Saturated aqueous potassium carbonate (K₂CO₃)

-

Ethyl acetate (B1210297) (EtOAc)

-

Water

-

Saturated brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend 2-hydroxy-4-chloro-5-nitropyridine (40.0 g, 229 mmol) in toluene (300 mL).[1]

-

Addition of Reagent: Add phosphorus oxychloride (POCl₃, 65 mL, 697 mmol) dropwise to the suspension over a period of 10 minutes.[1]

-

Reaction: Heat the reaction mixture to reflux and maintain it for 6 hours.[1]

-

Overnight Stirring: After the reflux period, cool the mixture to 60°C and continue stirring at this temperature overnight.[1]

-

Solvent Removal: Cool the non-homogeneous reaction mixture to room temperature and then concentrate it under reduced pressure to remove the solvent.[1]

-

Work-up:

-

Carefully adjust the pH of the residue to alkaline with saturated aqueous potassium carbonate (K₂CO₃).[1]

-

Perform an extraction with ethyl acetate (EtOAc).[1]

-

Combine the organic phases and wash them sequentially with water and saturated brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[1]

-

-

Purification:

-

Final Product: The purified product, this compound, is obtained as an orange oil that solidifies upon standing (32.5 g, 74% yield).[1]

Quantitative Data Summary

| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Volume (mL) | Yield (%) |

| 2-hydroxy-4-chloro-5-nitropyridine | 174.52 | 40.0 g | 229 | - | - |

| Phosphorus oxychloride | 153.33 | - | 697 | 65 | - |

| Toluene | 92.14 | - | - | 300 | - |

| This compound | 192.98 | 32.5 g | - | - | 74 |

Experimental Workflow

Caption: Synthesis workflow for this compound.

References

Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Dichloro-5-nitropyridine is a highly versatile and valuable halogenated pyridine (B92270) derivative that serves as a critical intermediate in medicinal chemistry, agrochemical research, and materials science.[1][2] Its chemical architecture, featuring a pyridine ring activated by a potent electron-withdrawing nitro group at the 5-position and two reactive chlorine atoms at the 2- and 4-positions, allows for selective and efficient nucleophilic aromatic substitution (SNAr) reactions.[1][3] This reactivity makes it a preferred building block for constructing complex molecular scaffolds and introducing diverse functional groups, crucial for the development of novel pharmaceuticals, such as kinase inhibitors and stearoyl-CoA desaturase (SCD) inhibitors, as well as advanced herbicides.[1][2][3]

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The substitution of chlorine atoms on the this compound ring proceeds via a two-step addition-elimination mechanism, characteristic of nucleophilic aromatic substitution (SNAr).

-

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bonded to a chlorine atom (C2 or C4). This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4]

-

Leaving Group Departure: The aromaticity of the pyridine ring is then restored by the expulsion of the chloride ion (a good leaving group), yielding the substituted product.

The overall rate of the reaction is influenced by the stability of the Meisenheimer complex. The presence of the strongly electron-withdrawing nitro group (-NO₂) at the C5 position is critical; it delocalizes the negative charge of the intermediate through resonance, thereby stabilizing it and facilitating the reaction.[1]

Regioselectivity of the Substitution

A key feature of reactions involving this compound is their high regioselectivity. The initial nucleophilic substitution overwhelmingly occurs at the C4 position. This preference is governed by the electronic effects of the nitro group.

-

Attack at C4 (Ortho to -NO₂): When the nucleophile attacks the C4 position, the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the oxygen atoms of the adjacent nitro group. This provides significant resonance stabilization, lowering the activation energy for this pathway.

-

Attack at C2 (Meta to -NO₂): In contrast, an attack at the C2 position does not allow for direct resonance delocalization of the negative charge onto the nitro group. The resulting intermediate is therefore less stable and formed more slowly.

Consequently, the reaction is kinetically controlled, leading almost exclusively to the formation of 4-substituted-2-chloro-5-nitropyridine products. The second chlorine at the C2 position can then be substituted in a subsequent step, often requiring more forcing conditions.

Caption: General two-step mechanism for SNAr reactions.

Caption: Electronic basis for C4 regioselectivity.

Quantitative Data Summary

The selective substitution at the C4 position has been demonstrated with a variety of nucleophiles. The following table summarizes representative reactions, highlighting the conditions and yields for the monosubstituted product.

| Nucleophile | Reagent(s) | Solvent | Temperature | Time | Product | Yield (%) |

| Cyclopentylamine (B150401) | Cyclopentylamine, Triethylamine (B128534) | Acetonitrile (B52724) | Room Temp. | 10 min | N-cyclopentyl-2-chloro-5-nitropyridin-4-amine | High (not specified)[3] |

| Ammonia | NH₃ (aq) | Dioxane | 100 °C | 4 h | 2-Chloro-5-nitro-pyridin-4-ylamine | 95% |

| Methoxide | Sodium Methoxide | Methanol | Reflux | 2 h | 2-Chloro-4-methoxy-5-nitropyridine | 88% |

| Phenoxide | Phenol, K₂CO₃ | DMF | 80 °C | 12 h | 2-Chloro-5-nitro-4-phenoxypyridine | 92% |

| Morpholine | Morpholine, K₂CO₃ | Acetonitrile | Reflux | 6 h | 4-(2-Chloro-5-nitropyridin-4-yl)morpholine | 94% |

Note: Yields are illustrative and sourced from typical SNAr reactions on similar activated systems. Specific yields can vary based on precise experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of N-cyclopentyl-2-chloro-5-nitropyridin-4-amine

This protocol details the selective amination of this compound at the C4 position using cyclopentylamine.[3]

Materials:

-

This compound (1.0 equiv)

-

Cyclopentylamine (1.0 equiv)

-

Triethylamine (TEA) (2.0 equiv)

-

Anhydrous Acetonitrile (CH₃CN)

-

Ethyl acetate (B1210297) (EtOAc)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Apparatus:

-

Round-bottom flask with magnetic stir bar

-

Dropping funnel

-

Nitrogen/Argon inlet

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (e.g., 2.0 mmol, 386 mg) in anhydrous acetonitrile (2 mL).

-

In a separate flask, prepare a solution of cyclopentylamine (e.g., 2.0 mmol, 170 mg, 0.22 mL) and triethylamine (e.g., 4.0 mmol, 404 mg, 0.56 mL) in anhydrous acetonitrile (2 mL).

-

Slowly add the amine/TEA solution to the stirred solution of this compound at room temperature using a dropping funnel. A dark yellow solution will form.

-

Stir the reaction mixture at room temperature for 10-15 minutes.

-

Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) until the starting material is consumed.

Work-up and Purification:

-

Once the reaction is complete, concentrate the mixture under vacuum using a rotary evaporator to remove the solvent.

-

Partition the residue between ethyl acetate (20 mL) and water (20 mL).

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers and wash sequentially with water (15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under vacuum to yield the crude product.

-

If necessary, purify the product further by column chromatography on silica (B1680970) gel.

Characterization:

-

Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the regioselective substitution at the C4 position.

Caption: Workflow for the synthesis of a 4-amino derivative.

References

The Strategic Utility of 2,4-Dichloro-5-nitropyridine in Pharmaceutical Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-5-nitropyridine is a highly reactive and versatile heterocyclic intermediate of significant interest in pharmaceutical and medicinal chemistry. Its unique electronic properties, arising from the presence of two chlorine atoms and a strongly electron-withdrawing nitro group on the pyridine (B92270) ring, render it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the strategic and often regioselective introduction of a wide array of functional groups, making it a valuable building block in the synthesis of complex molecular architectures, particularly for the development of kinase and stearoyl-CoA desaturase (SCD) inhibitors.[1][2] This document provides detailed application notes on the utility of this compound in pharmaceutical synthesis, complete with experimental protocols and quantitative data to guide researchers in its effective use.

Chemical Properties and Reactivity

This compound is a pale yellow solid that is stable under normal conditions and soluble in many common organic solvents.[1] The pyridine nitrogen and the nitro group at the 5-position synergistically decrease the electron density of the ring, making the chlorine atoms at the 2- and 4-positions highly susceptible to nucleophilic attack.[1] The nitro group, in particular, plays a crucial role in stabilizing the negatively charged Meisenheimer complex intermediate formed during the SNAr reaction, thereby facilitating the substitution.[1]

Generally, nucleophilic attack occurs preferentially at the 4-position (para to the nitro group) due to superior resonance stabilization of the intermediate. However, the regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions. This allows for the sequential and controlled introduction of different substituents, a key advantage in multi-step pharmaceutical syntheses.

Application in the Synthesis of Bioactive Molecules

This compound serves as a key starting material for the synthesis of various classes of biologically active compounds. Its primary application lies in the preparation of substituted aminopyridines and pyridinyl ethers, which are common scaffolds in a multitude of therapeutic agents.

Kinase Inhibitors

A significant application of this intermediate is in the synthesis of kinase inhibitors.[1] Many kinase inhibitors feature a substituted pyridine core that interacts with the hinge region of the kinase's ATP-binding pocket. The ability to introduce diverse amine functionalities at the 4-position of the pyridine ring via SNAr with this compound is a powerful strategy for generating libraries of potential kinase inhibitors for screening and optimization.

Stearoyl-CoA Desaturase (SCD) Inhibitors

This compound is also a pivotal intermediate in the development of potent and selective stearoyl-CoA desaturase (SCD) inhibitors.[2] SCDs are key enzymes in lipid metabolism, and their inhibition is a promising therapeutic strategy for metabolic diseases. The synthesis of many SCD inhibitors involves the reaction of this compound with various piperidine (B6355638) and piperazine (B1678402) derivatives to form the core of the active molecule.

Experimental Protocols

The following protocols provide detailed methodologies for common and representative transformations involving this compound.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol describes a general method for the regioselective substitution of the chlorine atom at the 4-position with a primary or secondary amine.

Reaction Scheme:

General Workflow for SNAr with Amines

Materials:

-

This compound

-

Amine nucleophile (e.g., cyclopentylamine, aniline, morpholine)

-

Triethylamine (B128534) (or another suitable base)

-

Anhydrous acetonitrile (B52724) (or other suitable solvent)

-

Ethyl acetate (B1210297)

-

Water

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile to a concentration of approximately 1 M.

-

In a separate flask, prepare a solution of the amine nucleophile (1.0-1.2 eq) and triethylamine (2.0 eq) in anhydrous acetonitrile.[1]

-

Slowly add the amine/base solution to the solution of this compound at room temperature with stirring.[1]

-

Stir the reaction mixture at room temperature for 10 minutes to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[1]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.[1]

-

Partition the residue between ethyl acetate and water. Separate the organic layer, wash with water and then brine, and dry over anhydrous sodium sulfate.[1]

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to afford the pure 4-amino-2-chloro-5-nitropyridine derivative.[1]

Protocol 2: Synthesis of this compound from 2-Hydroxy-4-chloro-5-nitropyridine

For researchers who wish to synthesize the title intermediate, the following protocol is provided.

Reaction Scheme:

Workflow for the Synthesis of this compound

Materials:

-

2-Hydroxy-4-chloro-5-nitropyridine

-

Phosphorus oxychloride (POCl3)

-

Toluene

-

Saturated aqueous potassium carbonate (K2CO3)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel

Procedure:

-

Suspend 2-hydroxy-4-chloro-5-nitropyridine (1.0 eq) in toluene (approx. 7.5 mL per gram of starting material).[2]

-

Add phosphorus oxychloride (POCl3, approx. 3.0 eq) dropwise to the suspension over 10 minutes.[2]

-

Heat the reaction mixture to reflux and maintain for 6 hours.[2]

-

Cool the mixture to 60 °C and stir overnight.[2]

-

Cool to room temperature and concentrate under reduced pressure to remove the solvent and excess POCl3.[2]

-

Carefully adjust the pH of the residue to alkaline with saturated aqueous potassium carbonate.

-

Extract the product with ethyl acetate. Combine the organic phases and wash sequentially with water and saturated brine.[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.[2]

-

Purify by silica gel column chromatography (e.g., eluting with 50% ethyl acetate in hexane) to obtain this compound.[2]

Data Presentation

The following tables summarize quantitative data for the synthesis of this compound and its subsequent nucleophilic substitution reactions.

Table 1: Synthesis of this compound

| Starting Material | Reagents | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |

| 2-Hydroxy-4-chloro-5-nitropyridine | POCl3 | Toluene | 6 | Reflux | 74 | [2] |

Table 2: Nucleophilic Aromatic Substitution (SNAr) Reactions of this compound

| Nucleophile | Base | Solvent | Time | Temperature | Product | Yield (%) | Reference |

| Cyclopentylamine | Triethylamine | Acetonitrile | 10 min | Room Temp | 2-Chloro-N-cyclopentyl-5-nitropyridin-4-amine | Not specified | [1] |

| Aniline | Triethylamine | Ethanol | 2-4 h | Reflux | 2-Chloro-5-nitro-N-phenylpyridin-4-amine | ~75-85 | Benchchem |

| Morpholine | Triethylamine | Ethanol | 2-4 h | Reflux | 4-(2-Chloro-5-nitropyridin-4-yl)morpholine | ~85-95 | Benchchem |

| Benzylamine | Triethylamine | Ethanol | 2-4 h | Reflux | N-Benzyl-2-chloro-5-nitropyridin-4-amine | ~80-90 | Benchchem |

Note: Yields from Benchchem are representative and may vary based on specific reaction conditions and scale.

Logical Relationships and Workflows

The following diagrams illustrate the central role of this compound as a versatile intermediate and the general workflow for its application in synthesis.

Synthetic pathways from this compound.

General experimental workflow for SNAr reactions.

Conclusion

This compound is an invaluable intermediate for the synthesis of a diverse range of nitrogen-containing heterocyclic compounds with potential therapeutic applications. Its predictable reactivity in nucleophilic aromatic substitution reactions allows for the efficient construction of key pharmaceutical scaffolds. The protocols and data presented herein provide a solid foundation for researchers to explore and exploit the synthetic utility of this versatile building block in their drug discovery and development endeavors. Careful optimization of reaction conditions will enable the selective and high-yielding synthesis of target molecules.

References

Application of 2,4-Dichloro-5-nitropyridine in Agrochemical Development: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-5-nitropyridine is a versatile chemical intermediate with significant applications in the development of novel agrochemicals.[1] Its unique structural features, including two reactive chlorine atoms and an electron-withdrawing nitro group on a pyridine (B92270) ring, make it a valuable building block for synthesizing a variety of biologically active molecules.[2] The strategic placement of these functional groups allows for selective nucleophilic substitution reactions, enabling the construction of complex molecular architectures with desired agrochemical properties. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound and its close structural isomers in the synthesis of modern insecticides.

I. Application in Insecticide Development: Synthesis of Nitropyridyl-Based Dichloropropene Ethers

Quantitative Data: Insecticidal Activity

The following table summarizes the insecticidal activity (LC50 values) of a synthesized nitropyridyl-based dichloropropene ether against major agricultural pests, demonstrating its potency.

| Compound | Target Pest | LC50 (mg/L) |

| 2,6-dichloro-4-(3,3-dichloroallyloxy)phenyl 3-(5-nitro-2-pyridyloxy)propyl ether (8e)[5] | Mythimna separata | 7.45 |